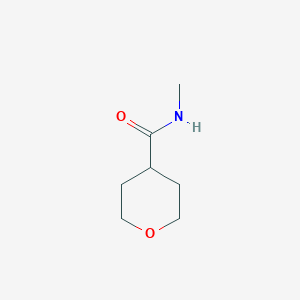

N-甲基四氢-2H-吡喃-4-甲酰胺

描述

Synthesis Analysis

The synthesis of various carboxamide derivatives has been explored through different methods. For instance, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized via a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3 . Another approach involves the Suzuki cross-coupling reaction to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, using intermediates prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . Additionally, 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial activity were synthesized using TBTU as a coupling agent and NMM as a base .

Molecular Structure Analysis

The molecular structures of carboxamide derivatives have been elucidated using various techniques. For example, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been determined, revealing an anti-rotamer conformation about the C-N bond and variations in the orientation of the amide O atom . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction, showing a dihedral angle between the pyrazole and thiophene rings and a 3D network formed by hydrogen bond interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxamide derivatives often lead to unexpected products. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine resulted in a carboxamide moiety joined to a substituted pyrazoline ring, with the carbonyl O atom involved in an intermolecular hydrogen bond with the amide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives have been studied through various analyses. The synthesized pyrazole derivative was found to be thermally stable up to 190°C, and its molecular geometries and electronic structures were optimized using ab-initio methods . The electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were investigated through DFT calculations, considering parameters such as FMOs, HOMO–LUMO energy gap, and hyperpolarizability . The antimicrobial activities of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were determined using the microdilution broth method, with some compounds exhibiting significant activity against various bacteria and fungi .

科学研究应用

基因毒性和毒性评估

N-甲基四氢-2H-吡喃-4-甲酰胺及其衍生物已经针对各种毒理学终点进行评估,包括基因毒性、重复剂量毒性、生殖毒性、局部呼吸道毒性和光毒性/光致敏性。对类似化合物2-异丁基-4-甲基四氢-2H-吡喃-4-醇的研究发现其无基因毒性,也没有皮肤致敏潜力,为重复剂量、发育和生殖毒性终点提供了大于100的暴露边际(Api et al., 2019)。

信息素的合成和应用

该化合物的衍生物在手性甲基支链构建块的合成中具有应用。这些块对于制备各种甲虫物种和其他生物活性化合物的信息素很有用(Mineeva, 2015)。

抗微生物活性

N-甲基四氢-2H-吡喃-4-甲酰胺的衍生物表现出抗微生物活性。一项合成吡喃酮酰胺衍生物的研究显示对各种细菌和真菌具有显著的抗菌活性(Aytemir et al., 2003)。

高级有机合成

该化合物用于高级有机合成过程,例如钯催化的碳-硫键形成。这种方法已被应用于合成一种前哮喘药物候选物(Norris & Leeman, 2008)。

功能化羧酰胺的合成

已开发了一种有效的立体选择性方法,用于合成功能化的3,4-二氢-2H-吡喃-4-羧酰胺。这些化合物对于各种化学转化很重要(Ievlev et al., 2016)。

属性

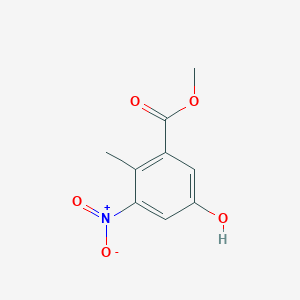

IUPAC Name |

N-methyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-7(9)6-2-4-10-5-3-6/h6H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFJPUAQNIUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyltetrahydro-2H-pyran-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)